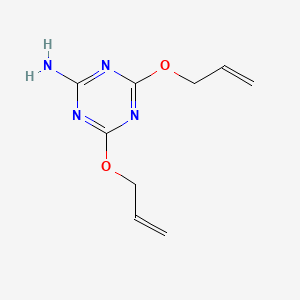

2,4-Diallyloxy-6-amino-1,3,5-triazine

説明

Structure

3D Structure

特性

CAS番号 |

30358-11-3 |

|---|---|

分子式 |

C9H12N4O2 |

分子量 |

208.22 g/mol |

IUPAC名 |

4,6-bis(prop-2-enoxy)-1,3,5-triazin-2-amine |

InChI |

InChI=1S/C9H12N4O2/c1-3-5-14-8-11-7(10)12-9(13-8)15-6-4-2/h3-4H,1-2,5-6H2,(H2,10,11,12,13) |

InChIキー |

OUGJECRAPQJFKV-UHFFFAOYSA-N |

SMILES |

C=CCOC1=NC(=NC(=N1)N)OCC=C |

正規SMILES |

C=CCOC1=NC(=NC(=N1)N)OCC=C |

他のCAS番号 |

30358-11-3 |

製品の起源 |

United States |

Chemical Reactivity and Derivatization Studies of 2,4 Diallyloxy 6 Amino 1,3,5 Triazine

Reactivity of the Allyl Ether Functionalities

The two allyl ether groups attached to the triazine core at positions 2 and 4 are key sites for a variety of chemical transformations. The presence of the carbon-carbon double bond in the allyl groups allows for reactions typical of olefins, while the ether linkage provides additional chemical characteristics.

Radical Reactions and Polymerization Initiation

The allyl groups of 2,4-Diallyloxy-6-amino-1,3,5-triazine can participate in radical reactions. Under the influence of radical initiators, such as peroxides or azo compounds, the double bonds of the allyl groups can undergo polymerization. This process involves the formation of a polymer backbone through the linking of the triazine units via the reacted allyl chains. The polymerization of melamine-formaldehyde resins, for instance, involves condensation reactions to form methylene (B1212753) bridges, creating a three-dimensional network. smolecule.com While the specific polymerization of this compound is not extensively detailed in the provided results, the general principles of radical polymerization of allylic compounds can be applied.

Allylic Rearrangements and Potential for Cross-Linking Reactions

Allylic rearrangements are a characteristic reaction of allyl-containing compounds. In the case of this compound, a Claisen-type rearrangement could potentially occur under thermal conditions, leading to the migration of the allyl group from the oxygen to a nitrogen atom of the triazine ring. However, the aromaticity of the triazine ring might influence the feasibility and conditions of such a rearrangement.

The presence of two allyl groups per molecule presents a significant potential for cross-linking reactions. This can be achieved through various chemistries, including radical polymerization where the growing polymer chains can link different triazine molecules, leading to the formation of a cross-linked network. Such cross-linked materials often exhibit enhanced thermal and mechanical properties. For instance, 1,3,5-triazine-2,4,6-tribenzaldehyde has been used as a cross-linking agent for chitosan (B1678972), forming imine bonds. nih.gov Similarly, triisocyanato triazines can self-cure and act as crosslinkers for compounds with active hydrogen groups. google.com

Olefin Metathesis Transformations

Olefin metathesis is a powerful organic reaction that involves the redistribution of alkene fragments through the cleavage and regeneration of carbon-carbon double bonds, catalyzed by transition metal complexes, most notably those based on ruthenium or molybdenum. wikipedia.org The allyl groups of this compound are susceptible to various olefin metathesis reactions.

Ring-Closing Metathesis (RCM): While intramolecular RCM is not possible with a single molecule of this compound, if derivatized to contain two suitably positioned terminal olefins on the same substituent, RCM could be employed to form cyclic structures.

Cross-Metathesis (CM): This intermolecular reaction allows for the coupling of the allyl groups with other olefins, providing a versatile method for introducing a wide range of functional groups. This is driven by the entropically favored evolution of volatile byproducts like ethylene. wikipedia.org Modern ruthenium-based catalysts are known to tolerate a variety of functional groups, including amines and ethers, making them suitable for the metathesis of complex molecules. nih.govharvard.edu

Acyclic Diene Metathesis (ADMET) Polymerization: The difunctionality of this compound makes it a potential monomer for ADMET polymerization. This step-growth polymerization process would lead to the formation of polymers with the triazine core integrated into the polymer backbone, connected by alkenyl chains.

Research on the ring-closing olefin metathesis of a related compound, syn,syn-2,4,6-triallyl-hexahydro-1,3,5-tripropionyl-s-triazine, has demonstrated the feasibility of intramolecular cyclization and intermolecular dimerization depending on the choice of the ruthenium catalyst. researchgate.net

| Metathesis Reaction Type | Description | Potential Application for this compound |

| Ring-Closing Metathesis (RCM) | Intramolecular reaction of a diene to form a cyclic olefin. | Not directly applicable, but possible with further derivatization. |

| Cross-Metathesis (CM) | Intermolecular reaction between two different olefins. | Functionalization of the allyl groups with various substituents. |

| Acyclic Diene Metathesis (ADMET) | Polymerization of dienes to form unsaturated polymers. | Synthesis of polymers containing the triazine ring in the main chain. |

Reactivity of the Amino Group

The amino group at the C6 position of the triazine ring is a nucleophilic center and can undergo a variety of reactions common to primary amines, providing another avenue for the derivatization of the molecule.

Condensation Reactions with Carbonyl Compounds

The primary amino group of this compound can readily undergo condensation reactions with carbonyl compounds such as aldehydes and ketones to form Schiff bases (imines). These reactions typically occur under mild acidic or basic catalysis. For example, the reaction of 3-amino-1,2,4-triazole with aromatic aldehydes is a key step in multicomponent reactions to form fused heterocyclic systems. nih.gov The formation of an imine bond is also the basis for the cross-linking of chitosan with 1,3,5-triazine-2,4,6-tribenzaldehyde. nih.gov A study on the reaction of 2-amino wikipedia.orgnih.govmdpi.comtriazines with ketones showed the selective synthesis of N-( wikipedia.orgnih.govmdpi.comtriazin-2-yl) α-ketoamides and N-( wikipedia.orgnih.govmdpi.comtriazin-2-yl) amides. nih.gov

| Carbonyl Compound | Product Type | General Reaction Conditions |

| Aldehyde (R-CHO) | Schiff Base (Imine) | Acid or base catalysis, often with removal of water. |

| Ketone (R-CO-R') | Schiff Base (Imine) | Acid or base catalysis, often with removal of water. |

| Ketone (with further oxidation) | N-triazinyl α-ketoamide or N-triazinyl amide | Oxidation and oxidative C-C bond cleavage. nih.gov |

Acylation and Alkylation of the Amino Moiety

The nucleophilic amino group can be acylated by reacting with acylating agents like acid chlorides, anhydrides, or esters. This reaction leads to the formation of an amide linkage. For instance, the acylation of amino groups on triazine rings has been utilized to design quadruple hydrogen-bonded systems. The alkylation of the amino group can be achieved using alkyl halides or other alkylating agents, resulting in the formation of secondary or tertiary amines. The synthesis of various 2,4,6-trisubstituted-1,3,5-triazines often involves the sequential nucleophilic substitution of chlorine atoms on cyanuric chloride with amines, alkoxides, or thiols, demonstrating the reactivity of amino groups in this context. mdpi.comresearchgate.net Research on a related compound, syn,syn-2,4,6-triallyl-hexahydro-1,3,5-tripropionyl-s-triazine, involves the addition of allyl groups to a 1,3,5-triazine (B166579) precursor. researchgate.net

| Reaction Type | Reagent | Product |

| Acylation | Acid Chloride (R-COCl) | N-acyl-6-amino-2,4-diallyloxy-1,3,5-triazine |

| Acylation | Acid Anhydride ((RCO)₂O) | N-acyl-6-amino-2,4-diallyloxy-1,3,5-triazine |

| Alkylation | Alkyl Halide (R-X) | N-alkyl-6-amino-2,4-diallyloxy-1,3,5-triazine |

Formation of Schiff Bases and Imines

The primary amino group at the C6 position of the this compound ring is a key site for chemical modification. This group can readily react with aldehydes and ketones via a condensation reaction to form Schiff bases, also known as imines. This reaction typically proceeds under mild conditions and is often catalyzed by a small amount of acid. The formation of the C=N double bond in the resulting Schiff base extends the conjugation of the system and introduces a new point for further chemical transformations.

The general reaction for the formation of a Schiff base from this compound is depicted below:

Reaction of this compound with an aldehyde or ketone to form a Schiff base.

Research has shown that various aromatic and aliphatic aldehydes can be successfully condensed with amino-s-triazines to yield the corresponding Schiff bases in good yields. nih.govarabjchem.org For instance, the reaction of 2,4,6-triamino-1,3,5-triazine with 4-carboxybenzaldehyde has been reported to produce the corresponding tripodal Schiff base. nih.gov While specific studies on this compound are not extensively documented in publicly available literature, the reactivity of the amino group is expected to be analogous. The reaction conditions typically involve refluxing the triazine and the carbonyl compound in a suitable solvent like ethanol (B145695) or methanol (B129727).

Table 1: Representative Examples of Schiff Base Formation with Amino-s-triazines

| Triazine Reactant | Carbonyl Reactant | Product | Reference |

| 2,4,6-Triamino-1,3,5-triazine | 4-Carboxybenzaldehyde | 2,4,6-Tris(4-carboxybenzimino)-1,3,5-triazine | nih.gov |

| 2,4-bis(hydrazino)-6-substituted-1,3,5-triazine | Various aldehydes | Corresponding Schiff base derivatives | researchgate.net |

| Triazine based dialdehyde | p-chloro aniline | DIPOD Schiff's base | arabjchem.org |

Electrophilic and Nucleophilic Substitution on the Triazine Ring System

The 1,3,5-triazine ring is an electron-deficient heterocycle, which generally makes it susceptible to nucleophilic substitution reactions rather than electrophilic substitutions. nih.gov The presence of two electron-donating alkoxy groups and one amino group in this compound increases the electron density of the ring, which could, in principle, make it more amenable to electrophilic attack than the unsubstituted triazine. However, electrophilic substitution on the triazine ring is still considered difficult to achieve. thieme-connect.de

Conversely, nucleophilic substitution is a cornerstone of triazine chemistry, typically starting from the readily available 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride). nih.govresearchgate.netfrontiersin.org The substitution of the chlorine atoms is a stepwise process, with the reactivity of the remaining chlorine atoms decreasing after each substitution. nih.gov In the case of this compound, the triazine ring is already fully substituted. A critical consideration is that once an amino group is introduced onto the s-triazine ring, it becomes very difficult to substitute other nucleophiles onto the ring. semanticscholar.org This is due to the strong electron-donating nature of the amino group, which deactivates the ring towards further nucleophilic attack. Therefore, direct nucleophilic substitution on the triazine ring of this compound is not a viable strategy for further derivatization under standard conditions.

Functional Group Interconversions and Further Derivatization of this compound

Given the challenges of direct substitution on the fully substituted triazine ring, derivatization strategies for this compound primarily focus on the existing functional groups: the amino group and the two diallyloxy groups.

Strategies for Introducing Additional Functional Groups

The reactive nature of the allyl groups in the diallyloxy substituents offers a promising avenue for introducing additional functionality. The double bonds within the allyl groups can undergo a variety of addition reactions. For example, halogenation, hydrogenation, and epoxidation are all potential transformations that could be applied to these groups to introduce new reactive handles for further chemistry.

Furthermore, the allyl ether linkage itself can be a point of modification. Palladium-catalyzed reactions are known to be effective for the deallylation of allyl ethers, which would convert the diallyloxy groups to hydroxy groups. nih.gov These resulting hydroxylated triazines would then be open to a new range of derivatization reactions, such as esterification or etherification, allowing for the attachment of a wide variety of other functional moieties.

The amino group, beyond its ability to form Schiff bases, can also be a site for acylation or alkylation reactions to introduce further diversity into the molecular structure.

Complexation and Coordination Chemistry Studies

The nitrogen atoms of the triazine ring and the exocyclic amino group, as well as the oxygen atoms of the diallyloxy groups, are all potential coordination sites for metal ions. The study of the coordination chemistry of triazine derivatives is an active area of research, with applications in catalysis and materials science. mdpi.comnih.govresearchgate.net

Polymerization and Advanced Material Science Applications of 2,4 Diallyloxy 6 Amino 1,3,5 Triazine Derivatives

Homopolymerization and Copolymerization Studies

The presence of multiple reactive sites on 2,4-diallyloxy-6-amino-1,3,5-triazine allows for its polymerization through different mechanisms, including radical polymerization of its allyl groups and polycondensation reactions involving the amino group.

The two allyloxy groups on the triazine ring are susceptible to radical polymerization. This process is typically initiated by thermal or photochemical decomposition of a radical initiator, generating free radicals that attack the double bonds of the allyl groups. Radical addition is a common technique for the post-polymerization modification of polymers containing double bonds beilstein-journals.org.

While specific studies on the homopolymerization of this compound are not extensively detailed in the literature, the behavior of structurally similar multi-allyl triazine monomers provides significant insight. For instance, 1,3,5-triallyl-1,3,5-triazine-2,4,6(1H,3H,5H)-trione (triallyl isocyanurate) is a well-known crosslinking agent that readily undergoes radical polymerization sigmaaldrich.com. Similarly, 2,4,6-tris(allyloxy)-1,3,5-triazine (triallyl cyanurate) is another trifunctional monomer used in crosslinking applications sigmaaldrich.commerckmillipore.comsigmaaldrich.com. The polymerization of these molecules typically leads to highly crosslinked, three-dimensional networks, imparting thermal stability and mechanical strength to the resulting materials.

However, the homopolymerization of some allyl-substituted triazines can be challenging. For example, studies on 2,4,6-Tris(2-allylphenoxy)-1,3,5-triazine have shown that it does not readily homopolymerize upon heating, though it can be copolymerized with other monomers like bismaleimides to enhance toughness and heat resistance titech.ac.jp. This suggests that the polymerization behavior of the allyl groups in this compound may also be influenced by steric factors and the electronic nature of the triazine core. The diallyl functionality allows for the formation of crosslinked structures, which can be controlled by reaction conditions and the choice of comonomers in copolymerization processes.

The amino group on the triazine ring provides a reactive site for polycondensation reactions. This functionality can react with electrophilic groups on other monomers to form a growing polymer chain. A key synthetic route to polymers incorporating the amino-triazine moiety involves the reaction of an amino-substituted dichlorotriazine with diamine monomers.

Research has demonstrated the chemoselective polycondensation of 2-amino-4,6-dichloro-1,3,5-triazine (ADCT) with various aromatic diamines researchgate.net. In these reactions, the chlorine atoms on the triazine ring are highly susceptible to nucleophilic substitution by the amino groups of the comonomer, while the amino group on the triazine ring itself is significantly less nucleophilic and generally does not participate in the polymerization. This chemoselectivity allows for the synthesis of well-defined linear or branched polyguanamines researchgate.net. By analogy, a monomer like 2,4-dichloro-6-amino-1,3,5-triazine can be polymerized with aromatic diamines to create high-molecular-weight polymers, where the triazine units are regularly incorporated into the polymer backbone researchgate.net. This approach highlights how the amino-triazine core can be integrated into polymer chains, providing a pathway to materials with high thermal stability and specific functionalities derived from the triazine ring.

Design and Synthesis of Triazine-Based Polymeric Materials

The versatility of the 1,3,5-triazine (B166579) core has been exploited in the design and synthesis of a wide array of advanced polymeric materials, including covalent organic polymers, porous organic polymers, and as a component in thermosetting resins.

Covalent Organic Polymers (COPs) and Covalent Triazine Frameworks (CTFs) are classes of porous materials constructed from organic building blocks linked by strong covalent bonds researchgate.netscinito.ainih.gov. The 1,3,5-triazine ring is a common building unit for these materials due to its planar, rigid structure and nitrogen-rich nature, which imparts high thermal and chemical stability nih.govacs.orgrsc.org.

CTFs are typically synthesized through the trimerization of nitrile-containing aromatic monomers under ionothermal conditions, or through polycondensation reactions nih.govacs.orgrsc.org. While direct use of this compound in typical CTF synthesis is not common, derivatives containing nitrile or other reactive groups suitable for framework construction can be envisioned. Another strategy involves using pre-formed triazine-containing monomers in reactions like Schiff base condensation or Friedel-Crafts reactions to build the framework nih.gov. For example, triazine-based polymers can be formed through the reaction of aldehyde-containing triazine units with various amines nih.gov. The synthesis of CTFs can also be achieved by directly introducing triazine-containing monomers, which avoids harsh reaction conditions acs.org.

The resulting triazine-based COPs and CTFs are highly porous materials with large surface areas, making them promising candidates for applications in gas storage and separation, and catalysis researchgate.netacs.org.

Table 1: Properties of Selected Triazine-Based Polymeric Frameworks This table presents data for representative triazine-based frameworks to illustrate typical properties, not specifically for polymers derived from this compound.

| Framework Type | Monomers | Synthesis Method | BET Surface Area (m²/g) | Application Highlight | Reference |

|---|---|---|---|---|---|

| CTF (pBN-CTF) | 4,4'-(phenazine-5,10-diyl)dibenzonitrile | Ionothermal | Up to 1460 | CO₂ Adsorption | nih.gov |

| COP (TP-CTF) | 4,4′,4″-(1,3,5-triazine-2,4,6-triyl)trianiline and 2,2′-bithiophene-5,5′-dicarboxaldehyde | Solvothermal Synthesis (Imine Condensation) | - | Visible-Light Photocatalysis | mdpi.com |

| COP (TAPT-OH-COF) | 4,4',4''-(1,3,5-triazine-2,4,6-triyl) trianiline and 2,5-dihydroxyterephthalaldehyde | Condensation Reaction | - | Adsorbent for Mycotoxins | nih.gov |

Porous Organic Polymers (POPs) are a broad class of amorphous, insoluble polymers characterized by their porous structure and high surface area mdpi.com. Triazine-based POPs are often synthesized through more straightforward condensation reactions compared to the often crystalline CTFs.

A common approach involves the polycondensation of melamine (2,4,6-triamino-1,3,5-triazine) or other amino-triazines with dialdehydes mdpi.com. These reactions form aminal-linked networks, creating robust, nitrogen-rich porous structures. For instance, new nitrogen-rich POPs have been constructed from cost-effective and simple condensation reactions between diaminotriazine-based building blocks and benzaldehyde rsc.orgresearchgate.net. These materials exhibit significant gas adsorption capacities, particularly for CO₂, due to the high nitrogen content and polar nature of the pore surfaces rsc.orgresearchgate.net.

Derivatives of this compound, potentially after modification of the allyl groups, could serve as the amino-triazine monomer in such polycondensation reactions. The presence of additional functionalities could be used to tune the pore environment and surface properties of the resulting POPs.

Table 2: Gas Adsorption Properties of Diaminotriazine-Based POPs Data is for representative aminal-linked porous organic polymers (APOPs) to showcase the potential of this material class.

| Polymer | BET Surface Area (m²/g) | CO₂ Uptake (mmol/g at 273 K, 1 bar) | Isosteric Heat of Adsorption for CO₂ (kJ/mol) | Reference |

|---|---|---|---|---|

| APOPs (Range) | 724 - 1402 | Up to 4.54 | 26.6 - 33.3 | rsc.orgresearchgate.net |

Thermosetting resins, such as epoxy resins, form rigid, three-dimensional networks upon curing. Crosslinking agents are essential components in these systems, as they react with the resin to create the network structure. Triazine derivatives are effective as curing agents or hardeners for epoxy resins, often imparting improved thermal stability and dielectric properties to the cured material.

The amino group of this compound can react with the epoxide rings of an epoxy prepolymer in a curing reaction. The active hydrogens on the amino group open the epoxy ring, initiating the crosslinking process google.com. Furthermore, the allyl ether groups can undergo separate, thermally or radically induced polymerization, contributing to a higher crosslink density and forming an interpenetrating polymer network. This dual reactivity can lead to cured materials with enhanced mechanical properties and thermal resistance.

Various s-triazine derivatives have been developed as latent curing agents for epoxy resins. For example, s-triazine-based tri-imidazole derivatives show suppressed reactivity at room temperature but fast curing at elevated temperatures, providing long storage stability for one-component epoxy systems researchgate.netusq.edu.au. The electron-withdrawing nature of the s-triazine ring can reduce the nucleophilicity of attached reactive groups, controlling their reactivity researchgate.netusq.edu.au. This principle could be applied to systems using this compound, where the triazine core modulates the reactivity of the amino group, while the allyl groups provide a secondary curing mechanism.

Research into Advanced Materials Applications

The unique molecular architecture of this compound, featuring two reactive allyl groups and a functional amino group on an electron-deficient triazine core, makes its derivatives promising candidates for a wide range of advanced material applications. Research into structurally similar triazine compounds has illuminated pathways for developing novel materials with tailored properties for catalysis, separation technologies, high-strength composites, and optoelectronics.

Derivatives of allyloxy-substituted triazines have demonstrated significant potential as scaffolds for heterogeneous catalysts. The triazine ring provides a stable platform, while the peripheral functional groups can be used to anchor catalytically active metal centers.

A notable example involves the closely related compound, 2,4,6-triallyloxy-1,3,5-triazine (TAT), which has been used to create a highly efficient and reusable palladium(II) catalyst. rsc.org In this system, the TAT complex is anchored onto the organo-functionalized surface of SBA-15, a mesoporous silica (B1680970) material. rsc.org The resulting solid catalyst, SBA-15–TAT–Pd(II), has shown high activity in hydrogenation reactions, achieving conversions greater than 99% with 100% selectivity under optimized conditions. rsc.org A key advantage of this heterogeneous system is its reusability; the catalyst can be recovered and reused for up to five cycles without a significant loss of reactivity. rsc.org

For derivatives of this compound, the presence of the amino group offers an additional site for modification or coordination with metal species. This could allow for the development of bifunctional catalysts or catalysts with different selectivities. Furthermore, linear poly-1,3,5-triazines have been shown to form complexes with metal halides, such as palladium(II) chloride, yielding polymer-metal complexes with catalytic activity for hydrogenation. ccspublishing.org.cn This suggests that polymers derived from this compound could also serve as effective catalyst supports.

The inherent nitrogen-rich structure of the triazine ring makes its polymeric derivatives highly suitable for applications in adsorption and separation, particularly for carbon dioxide (CO2) capture. crimsonpublishers.com Porous organic polymers (POPs) and covalent triazine-based frameworks (CTFs) are known for their high thermal and chemical stability, tunable porosity, and high surface areas, which are critical for efficient gas capture. crimsonpublishers.com

Research on triazine-based benzimidazole-linked polymers (TBILPs) has shown exceptional CO2 adsorption capabilities. fao.org For instance, TBILP-2, with a high surface area of 1080 m²/g, can adsorb up to 5.19 mmol/g of CO2 at 1 bar and 273 K. fao.org Critically, these materials exhibit high selectivity for CO2 over other gases like nitrogen (N2) and methane (CH4). fao.orgacs.org The high nitrogen content of the triazine framework is a key factor contributing to this selectivity. acs.org

Polymers synthesized from this compound could form porous networks through the polymerization of the allyl groups. The presence of both ether (allyloxy) and amine functional groups could further enhance CO2 selectivity and uptake capacity due to favorable dipole-quadrupole interactions with CO2 molecules. In addition to gas separation, triazine-based POPs have proven effective in capturing other environmental pollutants, such as volatile iodine from solution and vapor phases. nih.govnih.gov Nitrogen-rich porous organic polymers have demonstrated high iodine vapor uptake of up to 317 wt% and can remove over 87% of iodine from a cyclohexane solution. nih.govnih.gov

Table 1: CO2 Selectivity of Various Triazine-Based Porous Organic Polymers

| Polymer | CO₂/N₂ Selectivity (298 K) | CO₂/CH₄ Selectivity (298 K) | Source |

| TBILP-1 | 63 | Not Reported | fao.org |

| TBILP-2 | 40 | 7 | fao.org |

| CTF-FUM-350 | 102.4 | 20.5 | acs.org |

The allyl groups in this compound derivatives are key to their application in reinforced composites and coatings. The closely analogous monomer, 2,4,6-triallyloxy-1,3,5-triazine (also known as triallyl cyanurate), is widely used as a cross-linking agent to produce materials with high thermal and solvent resistance. chemicalbook.com When added to polyester-styrene or methyl methacrylate resins, it yields cast sheets with significantly improved mechanical and thermal stability. chemicalbook.com

Peroxide-initiated curing of polymers like poly(vinyl chloride) elastomers, fluoroelastomers, and polyurethanes with triallyl cyanurate results in cross-linking, which enhances their material properties. chemicalbook.com Similarly, derivatives of this compound can act as reactive monomers in copolymerization. For example, 2,4,6-Tris(2-allylphenoxy)-1,3,5-triazine, another related compound, readily copolymerizes with bismaleimides (BMIs). The resulting copolymer exhibits superior heat resistance and toughness compared to the BMI homopolymer, making it suitable for structural composites. titech.ac.jp The amino group on the this compound backbone could provide additional reaction sites for cross-linking or improve adhesion to fillers and substrates in composite materials and coatings.

The same reactivity that makes allyloxy triazines valuable for composites also applies to their use in adhesives and impregnating compositions. Triallyl cyanurate is a known component in the production of high-performance adhesives. chemicalbook.com The ability of its allyl groups to polymerize upon heating, often initiated by peroxides, creates a robust, cross-linked network that provides strong adhesion. chemicalbook.com

Derivatives of this compound can be expected to perform similarly as cross-linking agents. The resulting thermoset polymers would exhibit high thermal stability and chemical resistance, which are desirable properties for industrial adhesives and for impregnating compositions used in laminates and electronic components. The amino group present in the molecule could offer an additional advantage by promoting adhesion to a wider variety of substrates, especially polar surfaces, through hydrogen bonding or other specific interactions. Triazine-based condensing agents are also known to be highly efficient in promoting reactions between carboxylic and amine or hydroxyl groups to form stable amide or ester linkages, a functionality that could be harnessed in advanced adhesive formulations. researchgate.net

The 1,3,5-triazine ring is an electron-deficient heterocycle, a property that makes triazine-based molecules attractive for applications in organic electronics and optical materials. nih.govnbinno.com While this compound itself is not highly conjugated, it serves as a versatile core that can be functionalized to create materials with desirable optoelectronic properties. By attaching electron-donating groups to the triazine acceptor core, it is possible to create "D-π-A" (Donor-π-Acceptor) molecules with charge-transfer characteristics suitable for organic light-emitting diodes (OLEDs) and solar cells. nih.govnih.gov

For instance, a series of triazine-based molecules featuring carbazole and indole donors were synthesized and shown to exhibit strong violet-blue fluorescence with high photoluminescence quantum yields (PLQYs) and excellent thermal stability. nih.govmdpi.com These properties are crucial for developing efficient fluorescent materials. nih.gov The structural adaptability of the triazine scaffold allows for the tuning of emission wavelengths and electronic properties by modifying the peripheral substituents. nbinno.commdpi.com Derivatives of this compound could be synthesized where the amino or allyloxy groups are replaced by or linked to chromophoric units, paving the way for new fluorescent dyes, hole-transporting materials, or electron transporters in various optoelectronic devices. nih.gov

Table 2: Optical Properties of Selected Triazine-Based D-A Molecules in Toluene

| Compound | Emission Peak (nm) | Photoluminescence Quantum Yield (PLQY) | Two-Photon Absorption Cross-Section (GM) | Source |

| TCZT | 397 | 46.0% | 4.6 | mdpi.com |

| TIDT | 383 | 18.0% | 15.3 | mdpi.com |

| TDBCZT* | 402 | 47.4% | 7.4 | mdpi.com |

| Note: TDBCZT data measured in hexane. |

Advanced Spectroscopic and Analytical Characterization of 2,4 Diallyloxy 6 Amino 1,3,5 Triazine and Its Derivatives

Spectroscopic Analysis for Structural Elucidation

Spectroscopic methods are indispensable for determining the molecular structure of 2,4-Diallyloxy-6-amino-1,3,5-triazine. By probing the interactions of the molecule with electromagnetic radiation, techniques such as NMR, IR, Raman, and mass spectrometry provide a detailed map of its atomic arrangement and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. While specific experimental data for this compound is not widely published, the expected chemical shifts and splitting patterns can be predicted based on the analysis of its constituent functional groups—two allyloxy groups and one amino group attached to a 1,3,5-triazine (B166579) core—and comparison with similar structures. nih.govrsc.org

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the amino and allyloxy protons. The amino group (-NH₂) protons would likely appear as a broad singlet, with its chemical shift influenced by solvent and concentration. The protons of the diallyloxy substituents would exhibit characteristic patterns: a doublet for the methylene (B1212753) protons adjacent to the oxygen (-O-CH₂-), a multiplet for the methine proton (-CH=), and two distinct signals (doublets of doublets) for the terminal vinyl protons (=CH₂).

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the different carbon environments within the molecule. The triazine ring carbons are expected to resonate at low field (typically in the 165-175 ppm range) due to the electron-withdrawing effect of the nitrogen atoms. rsc.org The carbons of the allyloxy groups would appear at distinct chemical shifts corresponding to the O-CH₂, -CH=, and =CH₂ groups.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on typical ranges for similar functional groups and triazine derivatives.

| Group | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

|---|---|---|

| Triazine Ring Carbons (C=N) | - | ~165-175 |

| Amino Group (-NH₂) | Broad singlet | - |

| Allyl -O-CH₂- | Doublet | ~65-70 |

| Allyl -CH= | Multiplet | ~130-135 |

| Allyl =CH₂ | Doublet of doublets | ~115-120 |

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be characterized by absorption bands corresponding to its key structural features. The N-H stretching vibrations of the primary amino group are expected to appear as one or two bands in the region of 3100-3500 cm⁻¹. nih.gov The triazine ring itself gives rise to several characteristic stretching vibrations (C=N and C-N) typically observed between 1400 and 1650 cm⁻¹. doi.org The allyloxy groups would be identified by C-O-C stretching vibrations (around 1250 cm⁻¹) and C=C stretching of the allyl double bond (around 1650 cm⁻¹). nih.gov

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR, particularly for symmetric vibrations. currentseparations.com The spectrum of the title compound is expected to show a strong band for the symmetric breathing vibration of the triazine ring. nih.gov The C=C double bonds of the allyl groups would also yield a strong Raman signal. In contrast to IR, the N-H stretching vibrations are typically weaker in Raman spectra.

Table 2: Key Predicted Vibrational Modes for this compound Frequencies are based on data from related aminotriazine (B8590112) and allyloxy-triazine compounds. nih.govdoi.orgnih.govchemicalbook.com

| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

|---|---|---|---|

| Amino (-NH₂) | N-H Stretch | 3100-3500 (Strong, Broad) | 3100-3500 (Weak) |

| Amino (-NH₂) | N-H Bend | ~1640 (Medium) | ~1640 (Medium) |

| Triazine Ring | C=N Stretch | ~1540-1560 (Strong) | ~1540-1560 (Strong) |

| Triazine Ring | Ring Breathing/Deformation | ~815 (Strong) | ~770 (Strong) |

| Allyloxy (-O-CH₂-CH=CH₂) | C-O-C Stretch | ~1250 (Strong) | ~1250 (Weak) |

| Allyl (C=C) | C=C Stretch | ~1650 (Medium) | ~1650 (Strong) |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition of a molecule by measuring its mass-to-charge ratio with very high precision. For this compound (C₉H₁₂N₄O₂), the calculated exact mass is 208.0960 g/mol . HRMS analysis would be expected to show a molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺) that corresponds precisely to this calculated value, confirming the compound's molecular formula. rsc.org

Furthermore, the fragmentation pattern observed in the mass spectrum can provide structural information. Expected fragmentation pathways would include the loss of one or both allyl groups (C₃H₅, 41 Da) or allyloxy groups (OC₃H₅, 57 Da), as well as characteristic cleavages of the triazine ring structure.

X-ray Diffraction (XRD) for Crystalline Structures

X-ray Diffraction (XRD) on a single crystal is the definitive method for determining the three-dimensional arrangement of atoms in a solid state, including bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound has not been reported, analysis of related aminotriazine derivatives provides insight into its likely solid-state structure. doi.orgrsc.org

Table 3: Expected Crystal Structure Parameters from XRD Analysis

| Parameter | Expected Information |

|---|---|

| Crystal System and Space Group | Determines the symmetry and unit cell of the crystal. |

| Unit Cell Dimensions | Provides the lengths (a, b, c) and angles (α, β, γ) of the unit cell. |

| Molecular Conformation | Confirms the geometry and planarity of the triazine ring and the orientation of the substituents. |

| Intermolecular Interactions | Identifies and quantifies hydrogen bonding (N-H···N) and π-π stacking interactions, which dictate the supramolecular architecture. doi.orgrsc.org |

Thermal Analysis Techniques for Material Stability and Transitions

Thermal analysis techniques are employed to study the physical and chemical properties of materials as a function of temperature. These methods are vital for assessing the thermal stability and phase behavior of this compound.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. It is used to determine thermal transitions such as melting, crystallization, and glass transitions. nist.gov

A DSC thermogram for this compound would be expected to show a sharp endothermic peak corresponding to its melting point, which indicates the transition from a solid to a liquid state. The temperature at the peak of this endotherm is taken as the melting temperature (Tₘ), and the area under the peak corresponds to the enthalpy of fusion (ΔHfus). Depending on the compound's purity and morphology, other thermal events such as glass transitions (for amorphous content) or decomposition at higher temperatures might also be observed. nih.gov The presence of the triazine ring generally imparts good thermal stability to the molecule.

Table 4: Information Obtainable from a Hypothetical DSC Analysis

| Thermal Event | Appearance on DSC Curve | Information Obtained |

|---|---|---|

| Melting | Sharp endothermic peak | Melting temperature (Tₘ), Enthalpy of fusion (ΔHfus) |

| Glass Transition | Step-like change in baseline | Glass transition temperature (Tg) of any amorphous phase |

| Decomposition | Broad exothermic or endothermic peak at high temperature | Onset temperature of thermal degradation |

Compound Reference Table

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is a fundamental technique for evaluating the thermal stability and decomposition profile of materials. In the context of triazine derivatives, TGA provides crucial information on their suitability for applications where thermal resistance is required. The analysis involves monitoring the mass of a sample as it is heated at a controlled rate.

Research on various amino-s-triazine derivatives demonstrates their thermal behavior. For instance, studies on 2,4,6-triamino-1,3,5-triazine (melamine) show that the material is thermally stable up to approximately 238°C, after which it undergoes a multi-stage decomposition process. researchgate.net The thermal stability of sym-2,4,6-trisubstituted-s-triazine derivatives is significantly influenced by the nature of the substituents on the triazine ring. mdpi.com For this compound, the TGA curve would be expected to show an initial stable plateau, followed by distinct weight loss stages corresponding to the cleavage of the diallyloxy and amino groups, and finally the decomposition of the triazine ring itself at higher temperatures.

The data table below illustrates a typical multi-stage decomposition profile for a triazine compound as observed in a TGA experiment.

| Temperature Range (°C) | Weight Loss (%) | Associated Decomposition Event |

| 30 - 240 | < 2% | Loss of volatile impurities/moisture |

| 240 - 310 | ~ 45% | First stage: Cleavage of side groups |

| 310 - 370 | ~ 30% | Second stage: Further decomposition |

| > 370 | ~ 25% | Final stage: Decomposition of the core structure |

This table is a representative example based on typical thermal behavior of related triazine compounds.

Chromatographic and Separation Methods

Chromatographic techniques are indispensable for the separation and analysis of this compound and its derivatives, ensuring purity and characterizing polymeric forms.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of synthesized this compound. It separates the target compound from impurities, starting materials, and by-products. The method typically employs a C18 stationary phase column and a mobile phase consisting of a mixture of an organic solvent (like methanol (B129727) or acetonitrile) and water. nih.govmdpi.com Detection is commonly performed using a UV detector at a wavelength where the triazine ring exhibits strong absorbance. nih.gov

Method validation is critical to ensure the accuracy and reliability of the purity assessment. energetic-materials.org.cn Key validation parameters include linearity, repeatability, and the limits of detection (LOD) and quantitation (LOQ). energetic-materials.org.cn A well-developed HPLC method can effectively quantify the purity of the monomer, which is crucial for subsequent polymerization processes.

The following table summarizes typical validation parameters for an HPLC method developed for the purity analysis of a complex organic compound. energetic-materials.org.cn

| Parameter | Typical Value | Description |

| Linearity (R²) | > 0.999 | Indicates a strong correlation between concentration and detector response. |

| Repeatability (Area RSD%) | < 1.0% | Shows the precision of the method over multiple injections. |

| Limit of Detection (LOD) | ~20 ng/g | The lowest concentration of the analyte that can be reliably detected. |

| Limit of Quantitation (LOQ) | ~67 ng/g | The lowest concentration of the analyte that can be accurately quantified. |

For the polymeric derivatives of this compound, Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the standard method for determining molecular weight distribution. wikipedia.orgresearchgate.net GPC separates polymer molecules based on their hydrodynamic volume in solution. researchgate.netresolvemass.ca Larger molecules are excluded from the pores of the column's packing material and elute first, while smaller molecules penetrate the pores and elute later. shimadzu.com

The technique provides several key parameters for polymer characterization:

Number Average Molecular Weight (Mn): The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules.

Polydispersity Index (PDI or Đ): The ratio of Mw to Mn (Mw/Mn), which describes the breadth of the molecular weight distribution. resolvemass.ca A PDI of 1.0 indicates a monodisperse sample where all molecules have the same chain length.

The analysis is typically run in an organic solvent like tetrahydrofuran (B95107) (THF) or N,N-Dimethylformamide (DMF), and the system is calibrated using polymer standards with known molecular weights, such as polystyrene. shimadzu.com

The table below shows representative GPC data for a polymer sample.

| Parameter | Value | Significance |

| Mn ( g/mol ) | 15,000 | Reflects the average molecular weight by number. shimadzu.com |

| Mw ( g/mol ) | 26,000 | Reflects the average molecular weight by mass. shimadzu.com |

| PDI (Đ) | 1.73 | Indicates a relatively broad distribution of polymer chain lengths. |

Advanced Microscopy Techniques for Morphological Characterization

Advanced microscopy techniques are used to visualize the surface topography and internal structure (morphology) of materials at high resolution. For polymers derived from this compound, these methods provide insight into the material's physical structure, which influences its properties.

Scanning Electron Microscopy (SEM): SEM is widely used to obtain data on the surface morphology and topography of polymeric materials. nih.gov The technique involves scanning the sample with a focused beam of electrons. It can reveal details about surface texture, porosity, and the size and shape of particles or domains within the material. nih.govresearchgate.net Samples are often coated with a thin layer of a conductive material, like gold, to prevent charge buildup. nih.gov

Transmission Electron Microscopy (TEM): TEM provides higher resolution images than SEM and is used to observe the internal structure of a material. nih.gov A beam of electrons is transmitted through an ultra-thin section of the sample. TEM can visualize the dispersion of different phases within a polymer composite or the fine details of a porous structure. nih.gov

Atomic Force Microscopy (AFM): AFM is a high-resolution imaging technique that can provide a 3D profile of a sample's surface. nih.gov It uses a cantilever with a sharp tip to scan the surface, providing topographical information at the nanoscale without the need for a vacuum environment. nih.gov

These techniques are crucial for understanding how processing conditions and chemical structure affect the final morphology of the polymer.

| Microscopy Technique | Information Obtained | Typical Application for Polymers |

| Scanning Electron Microscopy (SEM) | Surface topography, porosity, particle size and shape. nih.gov | Characterizing the surface of polymer films, membranes, and powders. |

| Transmission Electron Microscopy (TEM) | Internal structure, phase dispersion, crystallinity. nih.gov | Visualizing the internal morphology of polymer blends and nanocomposites. |

| Atomic Force Microscopy (AFM) | High-resolution 3D surface profile, surface roughness. nih.gov | Mapping the surface of thin films and studying surface features at the nanoscale. |

Computational Chemistry and Theoretical Studies of 2,4 Diallyloxy 6 Amino 1,3,5 Triazine

Quantum Chemical Calculations for Molecular Structure and Electronic Properties

Quantum chemical calculations, particularly those utilizing Density Functional Theory (DFT), are instrumental in elucidating the fundamental structural and electronic characteristics of molecules like 2,4-diallyloxy-6-amino-1,3,5-triazine.

The conformational landscape of this compound is primarily dictated by the orientation of the two diallyloxy groups and the amino group relative to the central triazine ring. The rotation around the C-O bonds of the ether linkages and the C-N bond of the amino group gives rise to various possible conformers.

Theoretical studies on similar substituted triazines, such as 2,4,6-triamino-1,3,5-triazine-1,3,5-trioxide (MTO), have utilized quantum mechanics to predict the most stable conformations. nih.govnih.gov For this compound, it is anticipated that the most energetically stable conformer would seek to minimize steric hindrance between the bulky diallyloxy groups and the amino group. The planarity of the triazine ring is a key feature, though slight puckering can occur depending on the nature and interaction of its substituents. sigmaaldrich.com The amino group is expected to be nearly coplanar with the triazine ring, which allows for resonance stabilization through the donation of the nitrogen lone pair into the electron-deficient ring. researchgate.net

The relative energies of different conformers can be calculated to determine the global minimum energy structure, which represents the most probable conformation of the molecule under standard conditions. The stability of various functional groups, such as the -NH2 group, has been predicted in aqueous solutions for related triazine compounds, providing a basis for understanding their behavior in different environments. nih.govnih.gov

Table 1: Predicted Conformational Characteristics of this compound based on Analogous Compounds

| Parameter | Predicted Characteristic | Rationale based on Analogous Studies |

|---|---|---|

| Triazine Ring Geometry | Largely planar, with potential for minor puckering | s-Triazine rings are inherently aromatic and planar. sigmaaldrich.com |

| Amino Group Orientation | Nearly coplanar with the triazine ring | Maximizes resonance stabilization. researchgate.net |

| Diallyloxy Group Orientation | Rotated to minimize steric hindrance | Steric effects from bulky substituents influence conformation. |

Frontier molecular orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the electronic behavior and reactivity of a molecule. For this compound, the distribution of these orbitals provides insights into its nucleophilic and electrophilic sites.

Based on studies of other amino- and alkoxy-substituted triazines, the HOMO is expected to be localized primarily on the electron-donating amino group and the oxygen atoms of the diallyloxy groups, as well as on the triazine ring nitrogens. nih.gov The LUMO, conversely, is likely to be distributed over the electron-deficient carbon atoms of the triazine ring. nih.gov The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

Theoretical calculations on related triazine derivatives have been used to determine their HOMO and LUMO energy levels. For instance, in a study of 2,4,6-triphenyl-1,3,5-triazine (B147588) derivatives, the HOMO and LUMO energies were determined to be in the range of -5.83 to -5.96 eV and -2.71 to -2.88 eV, respectively. nih.gov While these values are for a different substitution pattern, they provide a general idea of the energy levels to be expected for substituted triazines.

Table 2: Predicted Frontier Orbital Properties of this compound

| Orbital | Predicted Localization | Implication for Reactivity |

|---|---|---|

| HOMO | Amino group, diallyloxy oxygen atoms, triazine ring nitrogens | Susceptibility to electrophilic attack at these sites. |

| LUMO | Carbon atoms of the triazine ring | Susceptibility to nucleophilic attack at these sites. |

Reaction Mechanism Predictions and Energetics

Computational chemistry is a powerful tool for investigating the mechanisms and energy profiles of chemical reactions involving this compound.

The 1,3,5-triazine (B166579) ring is known to be susceptible to nucleophilic aromatic substitution (SNAr) reactions due to its electron-deficient nature. The presence of two alkoxy groups and one amino group on the ring influences the regioselectivity and rate of further substitution. Generally, alkoxy groups are better leaving groups than amino groups in nucleophilic substitutions on triazine rings.

Theoretical studies on the reaction of 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) with various nucleophiles have shown that substitution occurs sequentially and that the reactivity of the remaining chlorine atoms decreases with each substitution. acs.org In the case of this compound, a nucleophilic attack would most likely target the carbon atoms bearing the diallyloxy groups. Computational models can predict the activation energies for the substitution of the diallyloxy groups versus the amino group, confirming the higher stability of the C-N bond. Studies on other triazine systems have explored the site of nucleophilic addition, which can vary depending on the nucleophile and the substituents on the triazine ring. nih.gov

The allyl groups in this compound introduce additional reaction pathways, particularly those involving radicals. The polymerization of allyl monomers is often thought to proceed via a free-radical addition mechanism. nih.gov However, theoretical studies on allyl ether monomers have suggested an alternative mechanism involving a radical-mediated cyclization (RMC). nih.govacs.org This process is initiated by the abstraction of an allylic hydrogen atom, which is more favorable than addition to the double bond, to form a resonance-stabilized allyl radical. nih.govacs.org

For this compound, a similar radical pathway could be initiated. A radical initiator could abstract a hydrogen atom from one of the allyl groups, leading to the formation of a triazine-substituted allyl radical. This radical could then participate in polymerization or other radical-mediated transformations. Computational studies can be employed to calculate the bond dissociation energies (BDEs) of the allylic C-H bonds to assess the feasibility of this initiation step. The involvement of free radicals in reactions of triazine herbicides with polysulfides has been suggested, indicating that radical pathways are relevant for this class of compounds. nih.gov

Molecular Dynamics Simulations for Polymerization Processes and Material Behavior

Molecular dynamics (MD) simulations are a valuable computational technique for studying the dynamic behavior of molecules and the bulk properties of materials. For this compound, MD simulations can provide insights into its polymerization process and the characteristics of the resulting polymer.

By simulating a system containing multiple monomers, it is possible to observe the initial stages of polymerization and the formation of oligomeric and polymeric chains. nih.gov MD simulations can help in understanding how the monomers orient themselves and how the polymer chains grow and interact. This approach has been used to generate atomistic structures of covalent triazine-based polymers. nih.gov

Furthermore, MD simulations are widely used to predict the thermophysical properties of polymers, such as their glass transition temperature (Tg) and mechanical properties. acs.orgmdpi.com By creating a simulation cell of the polymer derived from this compound, one could, in principle, study its conformational changes, chain packing, and response to external stimuli like temperature and pressure. This would allow for the prediction of material properties that are crucial for potential applications. acs.orgmdpi.com

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2,4,6-triamino-1,3,5-triazine-1,3,5-trioxide (MTO) |

| 2,4,6-triphenyl-1,3,5-triazine |

Future Research Directions and Outlook for 2,4 Diallyloxy 6 Amino 1,3,5 Triazine

Exploration of Novel Synthetic Routes and Sustainable Chemistry Approaches

The future synthesis of 2,4-Diallyloxy-6-amino-1,3,5-triazine and its derivatives is likely to be driven by the principles of sustainable and green chemistry. The conventional and most practical method for creating substituted 1,3,5-triazines involves the sequential nucleophilic substitution of chlorine atoms from the inexpensive starting material, cyanuric chloride. nih.govresearchgate.net This reactivity profile, where the reactivity of the chlorine atoms decreases with each substitution, allows for controlled synthesis. nih.gov

Future research will likely focus on optimizing this process to be more environmentally friendly. This could involve the use of greener solvents, catalysts, and reaction conditions. For instance, research into using acidic ionic liquids as both a solvent and a catalyst has shown promise in the synthesis of other triazine derivatives, offering advantages such as high yields, high product purity, and the potential for solvent and catalyst recycling. google.com Another avenue for sustainable synthesis is the exploration of microwave-assisted organic synthesis, which has been shown to reduce reaction times and solvent usage in the preparation of other amino-triazine derivatives. researchgate.net

Furthermore, developing atom-efficient synthetic methods is a key goal. Iron-catalyzed cyclization of aldehydes with an ammonium (B1175870) salt as the nitrogen source represents a straightforward, atom-efficient approach for producing certain triazines and could be adapted for aminodiallyloxytriazine synthesis. researchgate.net The exploration of oxidative dehydrogenative coupling reactions, a powerful tool for forming new bonds in an atom-economic manner, also presents a promising, albeit less explored, strategy for N-heterocycle synthesis. rsc.org

A summary of potential synthetic strategies is presented below:

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Optimized Nucleophilic Substitution | High control over substitution pattern, cost-effective starting materials. nih.govresearchgate.net | Use of green solvents and catalysts, milder reaction conditions. |

| Microwave-Assisted Synthesis | Reduced reaction times, lower energy consumption, less solvent use. researchgate.net | Adapting methods for the specific synthesis of this compound. |

| Ionic Liquid-Mediated Synthesis | High yields, high purity, recyclable solvent/catalyst system. google.com | Screening of different ionic liquids for optimal performance. |

| Catalytic Cyclization Reactions | High atom economy, potentially fewer reaction steps. researchgate.net | Development of catalysts that are selective for the desired triazine structure. |

Development of Advanced Functional Materials with Precisely Tunable Properties

The diallyl functionality of this compound is a key feature that allows for its use as a cross-linking agent or a monomer in polymerization reactions. This opens up extensive possibilities for the creation of advanced functional materials with properties that can be precisely tuned. The triazine core itself imparts desirable characteristics such as thermal stability and high nitrogen content. rsc.orgrsc.org

Future research will likely focus on the synthesis of novel polymers, including hyper-crosslinked porous polymers and sequence-defined polymers. researchgate.netnih.gov The amino group can be further functionalized to introduce a wide variety of side chains, leading to materials with diverse chemical and physical properties. researchgate.net This "plug-and-play" approach allows for the rational design of materials for specific applications.

For example, by carefully selecting co-monomers and polymerization conditions, it is possible to create materials with tailored porosity, surface area, and surface chemistry. These properties are critical for applications in areas such as adsorption and separation. Research on amino-functionalized triazine-based hyper-crosslinked polymers has already demonstrated their remarkable ability to adsorb phenolic endocrine-disrupting chemicals, with the adsorption mechanism being a combination of hydrogen bonding, π-π interactions, hydrophobic interactions, and pore filling. nih.gov

The development of triazine-based materials for optical applications is another promising area. The triazine ring is an electron-deficient system, which makes it a useful component in materials for organic electronics and optoelectronics. mdpi.com The future development of 1,3,5-triazine-based functional materials is expected to lead to more advanced molecules for applications such as phosphorescent organic light-emitting diodes (PhOLEDs) and materials with nonlinear optical (NLO) properties. rsc.org

Integration into Emerging Technologies (e.g., advanced separation membranes, energy storage components, smart materials)

The unique properties of materials derived from this compound make them highly suitable for integration into a range of emerging technologies.

Advanced Separation Membranes: The ability to create porous triazine-based frameworks with tunable pore sizes and surface functionalities is highly advantageous for the development of advanced separation membranes. These membranes could be used for a variety of applications, including gas separation, water purification, and the separation of organic molecules. The high nitrogen content of the triazine ring can also be exploited to create membranes with specific affinities for certain molecules.

Energy Storage Components: Triazine-based materials are being actively investigated for their potential in energy storage devices, such as batteries and supercapacitors. rsc.orgresearchgate.net The high nitrogen content and tunable porosity of covalent triazine frameworks (CTFs) can enhance electrochemical performance. researchgate.net These materials can serve as organic electrode materials, which offer advantages over traditional inorganic materials, including being lightweight, having a customizable structure, and being recyclable. rsc.org Future work could involve incorporating this compound into the structure of these frameworks to further enhance their properties.

Smart Materials: The reactive allyl groups and the potential for further functionalization of the amino group make this compound an excellent building block for smart materials. These are materials that can respond to external stimuli such as changes in temperature, pH, or light. For example, by incorporating photo-responsive or thermo-responsive moieties, it would be possible to create materials that change their shape, color, or other properties on demand.

Computational Design and Predictive Modeling for Tailored Triazine-Based Systems

Computational methods, particularly density functional theory (DFT) and molecular dynamics (MD) simulations, will play a crucial role in guiding the future research and development of this compound-based systems. These methods allow for the prediction of material properties before they are synthesized, saving significant time and resources.

For instance, quantum mechanics calculations can be used to predict the most stable conformations of molecules and their packing in crystal structures. rsc.org This is particularly important for understanding the structure-property relationships in these materials. MD simulations can provide insights into the dynamic behavior of these systems, such as the interactions between polymer chains and the diffusion of molecules through porous frameworks. researchgate.net

Predictive modeling can also be used to design materials with specific properties. For example, by computationally screening a large number of virtual compounds, it is possible to identify candidates with optimal properties for a particular application, such as high charge mobility for energy storage or selective binding sites for separation membranes. This in-silico approach can accelerate the discovery of new and improved materials based on the this compound scaffold.

Q & A

Q. What synthetic methodologies are effective for preparing 2,4-diallyloxy-6-amino-1,3,5-triazine and its derivatives?

Methodological Answer: Synthesis typically involves nucleophilic substitution and condensation. Key approaches include:

- DMSO-mediated reflux : Dissolving hydrazide precursors in DMSO under reflux (18 hours) followed by crystallization yields derivatives with ~65% efficiency. This method is suitable for introducing aryloxy groups .

- Schiff base formation : Condensation of amino-triazine derivatives with substituted benzaldehydes in ethanol and glacial acetic acid (reflux for 4 hours) produces structurally diverse analogs .

Table 1. Representative Synthesis Conditions

| Precursor | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| 2,4-dichlorophenoxyacetic hydrazide | DMSO, 18 h reflux | 65% | |

| 4-Amino-triazole derivative | Ethanol, glacial HOAc, 4 h reflux | 70-85%* | |

| *Yield varies with substituent electronic effects. |

Q. How are structural features of triazine derivatives characterized in academic research?

Methodological Answer: Characterization relies on:

- NMR spectroscopy : H and C NMR confirm substitution patterns and purity (e.g., aromatic proton integration in ) .

- Powder X-ray diffraction (PXRD) : Matches experimental and simulated patterns to verify crystallinity, as demonstrated for triazine-carboxylic acid cocrystals .

- Elemental analysis : Validates stoichiometry and functional group incorporation .

Q. What are the critical parameters for optimizing reaction yields in triazine synthesis?

Methodological Answer: Key factors include:

- Solvent polarity : Polar aprotic solvents (e.g., DMSO) enhance nucleophilic substitution rates .

- Reaction time : Prolonged reflux (18–24 hours) ensures complete intermediate formation .

- Temperature control : Elevated temperatures (80–100°C) improve solubility of hydrophobic intermediates .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of triazine derivatives for antimicrobial applications?

Methodological Answer: SAR analysis of 6-aryl-1,3,5-triazine-2,4-diamines (Fig. 2 in ) highlights:

- Electron-withdrawing groups (e.g., -Cl, -NO) at the para-position enhance antimicrobial activity by 3–5× via hydrophobic interactions.

- Bulkier substituents (e.g., 4-tert-butylphenyl) reduce solubility but increase target binding affinity.

Table 2. Key SAR Findings

| Substituent (Position) | Effect on Activity | Mechanism |

|---|---|---|

| -Cl (para) | ↑ Potency | Enhanced hydrophobic binding |

| -OCH (meta) | ↓ Activity | Reduced membrane permeability |

| -NH (ortho) | Variable | Strain-dependent efficacy |

Prioritizing halogenated aryl groups during lead optimization is recommended .

Q. What experimental strategies address discrepancies in reaction efficiency during triazine functionalization?

Methodological Answer: Functionalization efficiency depends on precursor reactivity:

- Primary alcohols : Direct reaction at 60°C for 24 hours achieves >90% functionalization .

- Secondary alcohols : Require amine precursors and harsher conditions (80°C, 48 hours) due to steric hindrance .

Table 3. Functionalization Efficiency

| Substrate Type | Precursor | Conditions | Yield |

|---|---|---|---|

| Primary alcohol | Alcohol | 60°C, 24 h | >90% |

| Secondary alcohol | Amine | 80°C, 48 h | 70–85% |

Q. How should researchers approach conflicting data in proposed metabolic pathways of triazine compounds?

Methodological Answer: Contradictory degradation pathways (e.g., atrazine metabolites) require:

- LC-HRMS : Identifies 2-hydroxyethylatrazine as a key intermediate, disputing earlier DEA-focused models .

- Isotopic labeling : Confirms novel metabolites like 2-chloro-4-acetamido-6-isopropylamino-1,3,5-triazine .

Table 4. Metabolite Validation Strategies

| Proposed Metabolite | Technique | Outcome |

|---|---|---|

| 2-hydroxyethylatrazine | LC-HRMS | Confirmed in recent studies |

| DEA (diethylatrazine) | Isotopic tracing | Disputed |

Q. What computational models are used to predict the biological activity of triazine-based compounds?

Methodological Answer: 3D-QSAR modeling correlates substituent effects with antileukemic activity. For example:

- Electrostatic potential maps identify regions where electron-donating groups enhance cytotoxicity .

- Comparative molecular field analysis (CoMFA) guides the design of cycloamino-substituted triazines with improved IC values .

Key Insight : Meta-substituted aryl groups optimize steric and electronic complementarity with kinase targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。